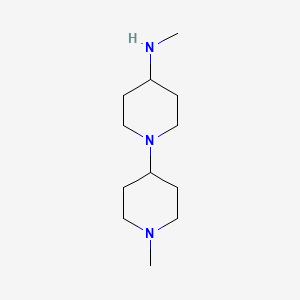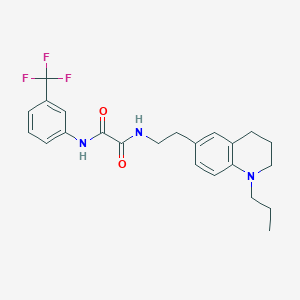![molecular formula C20H19ClN4O2S B2821387 7-chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 1111210-23-1](/img/structure/B2821387.png)
7-chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C20H19ClN4O2S and its molecular weight is 414.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationship Studies
The research on triazoloquinazolinones and their derivatives, such as the specific compound you're interested in, has included studies on their structure-activity relationships. For example, the synthesis and biological evaluation of various triazoloquinazoline derivatives have been investigated for their potential as adenosine antagonists, highlighting the importance of specific substitutions for binding potency and biological activity (Francis et al., 1988).
Antihistaminic Agents
A notable application of triazoloquinazolinone derivatives is in the development of new classes of H1-antihistaminic agents. Studies have demonstrated the synthesis and in vivo testing of these compounds for their potential to protect against histamine-induced bronchospasm in animal models, with certain derivatives emerging as potent and promising candidates for further development (Alagarsamy et al., 2009).
Anticancer Activity
Triazoloquinazolinone derivatives have also been explored for their potential anticancer properties. Research involving the synthesis of these compounds as tubulin polymerization inhibitors and vascular disrupting agents has indicated promising anticancer activity in vitro, suggesting a possible avenue for cancer treatment research (Driowya et al., 2016).
Antimicrobial Activity
Additionally, these compounds have been evaluated for their antimicrobial properties. The synthesis of novel derivatives and their screening against various bacterial and fungal strains have identified some compounds with potent inhibitory activity, indicating the potential for developing new antimicrobial agents (Reddy et al., 2013).
Interaction with Biological Targets
Further studies have focused on the interaction of triazoloquinazolinone derivatives with specific biological targets, such as SHP2 protein. The synthesis, structural characterization, and activity evaluation of these compounds, including molecular docking and dynamics simulations, have provided insights into their potential therapeutic applications (Wu et al., 2022).
Eigenschaften
IUPAC Name |
7-chloro-1-[(3-methoxyphenyl)methylsulfanyl]-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-3-9-24-18(26)16-11-14(21)7-8-17(16)25-19(24)22-23-20(25)28-12-13-5-4-6-15(10-13)27-2/h4-8,10-11H,3,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKZPWZYOHFVJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2821307.png)
![2-Chloro-N-[3-(oxan-2-yl)prop-2-ynyl]acetamide](/img/structure/B2821308.png)
![(E)-N-[5-(3-Methoxyphenyl)-2-methylpyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2821309.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2821310.png)
![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)

![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821315.png)
![1-{3-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenyl}-1H-pyrazole](/img/structure/B2821317.png)
![N-(2,6-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2821318.png)
![Methyl 5-oxospiro[2.3]hexane-1-carboxylate](/img/structure/B2821322.png)

